molecular formula C22H18N2O5 B2377855 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-92-6

3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2377855
CAS RN: 922082-92-6
M. Wt: 390.395
InChI Key: MTXUECYARBDBRW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound has a melting point of 130-132°C and a predicted boiling point of 528.2±50.0 °C . It has a density of 1.39 g/cm3 and is soluble in methanol . The predicted pKa is 4.24±0.10 .

Scientific Research Applications

Synthesis and Reactivity

  • Reactions and Rearrangements : The study by Terada et al. (1973) explored reactions and rearrangements of benzodiazepino oxazole derivatives, providing insights into the mechanistic assumptions for the formation of compounds related to 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide.
  • Novel Synthesis Approaches : Gabriele et al. (2006) described a new synthesis of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives, relevant to the chemical class of the compound (Gabriele et al., 2006).

Polymorphism and Crystal Structure

  • Crystal Energy Landscape : Braun et al. (2014) conducted solid form screening and crystal structure prediction on related molecules, providing insights into the polymorphism and crystal structures which could be relevant for understanding the physical properties of this compound (Braun et al., 2014).

Chemical Modifications and Derivatives

  • Synthesis of Analogues : Owton et al. (1995) described the synthesis of various analogues which could be structurally and functionally related to the compound , highlighting the diverse chemical modifications possible in this class of compounds (Owton et al., 1995).

Application in Material Science

  • Polymer Synthesis : Zhang et al. (2014) reported the synthesis of a main-chain type polybenzoxazine, a class of polymers, which could provide insights into the potential application of this compound in material science (Zhang et al., 2014).

Antibacterial and Anticancer Properties

  • Potential Antimicrobial Agents : The study by Kuntala et al. (2015) on benzoxepine-1,2,3-triazole hybrids provides insights into the potential antibacterial and anticancer properties of compounds structurally similar to this compound (Kuntala et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in a variety of neurological processes.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it can modulate the signaling pathways associated with dopamine, leading to changes in neurological function.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathway . This can have downstream effects on various neurological processes, including mood regulation, reward, and motor control.

Pharmacokinetics

Its unique structure suggests potential in drug discovery and development processes.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context of its use. Given its role as a Dopamine D2 receptor inhibitor, it could potentially be used to treat a variety of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

properties

IUPAC Name

3,4-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-19-9-7-13(11-20(19)28-2)21(25)23-14-8-10-17-15(12-14)22(26)24-16-5-3-4-6-18(16)29-17/h3-12H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXUECYARBDBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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